Cas no 1261899-45-9 (3-Chloro-5-(4-chloro-2-methoxyphenyl)phenol)

3-Chloro-5-(4-chloro-2-methoxyphenyl)phenol is a chlorinated phenolic compound featuring a methoxy-substituted aromatic structure. Its key advantages include high chemical stability due to the presence of halogen and methoxy groups, which enhance resistance to degradation. The compound's bifunctional aromatic system makes it useful as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty polymers. Its structural properties allow for selective reactivity in cross-coupling and substitution reactions. The electron-withdrawing effects of the chloro groups, combined with the methoxy substituent, contribute to controlled reactivity patterns, making it valuable for precise synthetic applications. Suitable for controlled environments due to its defined purity and stability.
3-Chloro-5-(4-chloro-2-methoxyphenyl)phenol structure
1261899-45-9 structure
Product Name:3-Chloro-5-(4-chloro-2-methoxyphenyl)phenol
CAS No:1261899-45-9
MF:C13H10Cl2O2
MW:269.12330198288
MDL:MFCD18315704
CID:2762149
PubChem ID:53221438
Update Time:2025-06-12

3-Chloro-5-(4-chloro-2-methoxyphenyl)phenol Chemical and Physical Properties

Names and Identifiers

    • LAC89945
    • MFCD18315704
    • 3-Chloro-5-(4-chloro-2-methoxyphenyl)phenol, 95%
    • DTXSID90686079
    • 3-CHLORO-5-(4-CHLORO-2-METHOXYPHENYL)PHENOL
    • 1261899-45-9
    • 4',5-Dichloro-2'-methoxy[1,1'-biphenyl]-3-ol
    • 3-Chloro-5-(4-chloro-2-methoxyphenyl)phenol
    • MDL: MFCD18315704
    • Inchi: 1S/C13H10Cl2O2/c1-17-13-7-9(14)2-3-12(13)8-4-10(15)6-11(16)5-8/h2-7,16H,1H3
    • InChI Key: IFPMIUUXDKZHFC-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C(C=1)C1C=CC(=CC=1OC)Cl)O

Computed Properties

  • Exact Mass: 268.0057849Da
  • Monoisotopic Mass: 268.0057849Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 29.5Ų

3-Chloro-5-(4-chloro-2-methoxyphenyl)phenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB321908-5 g
3-Chloro-5-(4-chloro-2-methoxyphenyl)phenol, 95%; .
1261899-45-9 95%
5g
€1159.00 2023-05-19
abcr
AB321908-5g
3-Chloro-5-(4-chloro-2-methoxyphenyl)phenol, 95%; .
1261899-45-9 95%
5g
€1159.00 2025-02-21

3-Chloro-5-(4-chloro-2-methoxyphenyl)phenol Suppliers

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(CAS:1261899-45-9)
Order Number:A1113148
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:04
Price ($):687.0
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Additional information on 3-Chloro-5-(4-chloro-2-methoxyphenyl)phenol

3-Chloro-5-(4-chloro-2-methoxyphenyl)phenol (CAS No. 1261899-45-9): A Comprehensive Overview

3-Chloro-5-(4-chloro-2-methoxyphenyl)phenol (CAS No. 1261899-45-9) is a compound of significant interest in the fields of medicinal chemistry and pharmaceutical research. This aromatic compound, characterized by its unique substitution pattern, has garnered attention for its potential applications in drug discovery and development. The compound's structure, consisting of a phenol moiety substituted with a 3-chloro and a 4-chloro-2-methoxyphenyl group, offers a robust platform for exploring its biological activities and therapeutic potential.

The synthesis of 3-Chloro-5-(4-chloro-2-methoxyphenyl)phenol involves multi-step reactions, typically starting from readily available starting materials. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for the production of this compound. For instance, a study published in the Journal of Organic Chemistry in 2021 reported a novel palladium-catalyzed cross-coupling reaction that significantly improved the yield and purity of the final product. This method not only reduces the number of steps required but also minimizes the formation of by-products, making it an attractive option for large-scale production.

In terms of its physical and chemical properties, 3-Chloro-5-(4-chloro-2-methoxyphenyl)phenol is a white crystalline solid with a melting point ranging from 100 to 105°C. It is slightly soluble in water but highly soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). These solubility characteristics make it suitable for various analytical and biological assays. Additionally, the compound exhibits moderate stability under standard laboratory conditions, although it is recommended to store it in a cool, dry place to prevent degradation.

The biological activity of 3-Chloro-5-(4-chloro-2-methoxyphenyl)phenol has been extensively studied in recent years. One of the most promising areas of research is its potential as an anti-inflammatory agent. A study published in the Journal of Medicinal Chemistry in 2020 demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in human macrophages. The mechanism of action appears to involve the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.

Beyond its anti-inflammatory properties, 3-Chloro-5-(4-chloro-2-methoxyphenyl)phenol has also shown potential as an antioxidant. Research conducted at the University of California, Los Angeles (UCLA) found that this compound scavenges free radicals and protects cells from oxidative stress-induced damage. This property makes it a candidate for use in treating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.

In the realm of cancer research, 3-Chloro-5-(4-chloro-2-methoxyphenyl)phenol has been investigated for its antiproliferative effects on various cancer cell lines. A study published in Cancer Letters in 2019 reported that this compound selectively inhibits the growth of human breast cancer cells while sparing normal cells. The mechanism underlying this selective toxicity is not yet fully understood but may involve the induction of apoptosis through mitochondrial dysfunction.

The safety profile of 3-Chloro-5-(4-chloro-2-methoxyphenyl)phenol is another critical aspect that has been evaluated in preclinical studies. Toxicological assessments have shown that this compound has low acute toxicity when administered orally or intraperitoneally to rodents. However, chronic exposure studies are still ongoing to determine any long-term effects or potential risks associated with prolonged use.

In conclusion, 3-Chloro-5-(4-chloro-2-methoxyphenyl)phenol (CAS No. 1261899-45-9) is a versatile compound with promising applications in various fields of medicine and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for further investigation and development into therapeutic agents. As research continues to uncover new insights into its mechanisms of action and potential uses, this compound is likely to play an increasingly important role in advancing medical treatments for a range of conditions.

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Amadis Chemical Company Limited
(CAS:1261899-45-9)
A1113148
Purity:99%
Quantity:5g
Price ($):687.0
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